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Compound of Interest

Compound Name:
(S)-Benzyl 3-hydroxypiperidine-1-

carboxylate

Cat. No.: B1311126 Get Quote

An In-depth Technical Guide to (S)-Benzyl 3-
hydroxypiperidine-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of (S)-Benzyl 3-
hydroxypiperidine-1-carboxylate, a key chiral intermediate in the synthesis of complex

pharmaceutical agents. It details the compound's physical and chemical properties, spectral

characteristics, and established experimental protocols for its synthesis. Furthermore, this

guide discusses its significant role as a chiral building block in drug discovery and

development, supported by workflow diagrams and conceptual pathway illustrations to provide

a thorough understanding for research and development professionals.

Introduction
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a piperidine derivative of significant interest

in medicinal chemistry and pharmaceutical development.[1] Its structural framework, featuring a

chiral center at the 3-position of the piperidine ring and a stable benzyloxycarbonyl (Cbz)

protecting group on the nitrogen atom, makes it a valuable and versatile starting material for

the enantioselective synthesis of various bioactive molecules.[1][2] The piperidine scaffold is a

common motif in many natural products and approved drugs, and the specific (S)-

stereochemistry at the hydroxylated carbon is often crucial for target binding and
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pharmacological efficacy.[2][3] This guide aims to consolidate the known physical, chemical,

and spectroscopic data of this compound, along with practical experimental methodologies, to

serve as a key resource for professionals in drug development and organic synthesis.

Chemical and Physical Properties
The fundamental properties of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate are

summarized below. Data has been aggregated from various chemical suppliers and databases.

Table 1: Identifiers and General Properties
Identifier Value

Product Name (S)-Benzyl 3-hydroxypiperidine-1-carboxylate[1]

IUPAC Name
benzyl (3S)-3-hydroxypiperidine-1-

carboxylate[1][4]

CAS Number 94944-69-1[1][4][5]

Molecular Formula C₁₃H₁₇NO₃[1][4][5]

Molecular Weight 235.28 g/mol [1][4][5]

Canonical SMILES C1CC--INVALID-LINK--O[1]

InChI Key NDGWBAFATMSBHZ-LBPRGKRZSA-N[1]

Table 2: Physical Properties
Property Value

Appearance Colorless to yellow liquid or solid[2]

Boiling Point ~196 °C (literature for racemic mixture)[6]

Storage Temperature
Room temperature or 0-8°C for long-term

storage[2][5]

Purity Typically ≥97% or ≥98%[5]

Table 3: Computed Properties
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Property Value Source

XLogP3 1.5 PubChem[4]

Hydrogen Bond Donor Count 1 PubChem[4][5]

Hydrogen Bond Acceptor

Count
3 PubChem[4][5]

Rotatable Bond Count 2 PubChem[5]

Topological Polar Surface Area 49.8 Å² PubChem[4]

Spectral Data Analysis
Spectroscopic data is critical for the structural confirmation and purity assessment of (S)-
Benzyl 3-hydroxypiperidine-1-carboxylate.

Mass Spectrometry (MS): Mass spectrometric analysis confirms the molecular weight of the

compound. The molecular ion peak [M]+ is observed at a mass-to-charge ratio (m/z) of 235.

A characteristic fragmentation pattern involves the loss of the benzyl group (m/z 91),

resulting in a significant fragment at m/z 144.[1]

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands that

correspond to the functional groups present. A broad absorption band is typically observed in

the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration of the hydroxyl group.

The C=O stretch of the carbamate group appears as a strong band around 1680-1700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific high-resolution

spectrum for this exact compound is not publicly available, expected chemical shifts (in

CDCl₃) can be predicted based on its structure and data from similar compounds.

¹H NMR: Protons of the benzyl group (C₆H₅) are expected to appear in the aromatic region

(δ 7.2-7.4 ppm). The benzylic protons (-CH₂-) would likely show a singlet around δ 5.1

ppm. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would be found

between δ 3.5-4.0 ppm. The various methylene protons of the piperidine ring would

appear as complex multiplets in the δ 1.4-3.8 ppm range. The hydroxyl proton (-OH) would

present as a broad singlet, the position of which is concentration-dependent.
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¹³C NMR: The carbonyl carbon of the carbamate is expected around δ 155 ppm. The

carbons of the aromatic ring would appear between δ 127-137 ppm. The benzylic carbon

is expected around δ 67 ppm, and the carbon bearing the hydroxyl group (-CH(OH)-)

would be found near δ 65-70 ppm. The remaining piperidine ring carbons would be in the

δ 20-50 ppm range.

Experimental Protocols
The synthesis of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate typically involves the

protection of the nitrogen atom of a chiral 3-hydroxypiperidine precursor.

Synthesis via N-Protection of (S)-3-Hydroxypiperidine
This method involves the direct protection of commercially available (S)-3-hydroxypiperidine.

Materials:

(S)-3-Hydroxypiperidine

Benzyl chloroformate (Cbz-Cl)

A suitable base (e.g., triethylamine (TEA), sodium carbonate)

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

Water

Brine

Magnesium sulfate (MgSO₄)

Procedure:

Dissolve (S)-3-hydroxypiperidine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-

bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

Add the base (e.g., triethylamine, 1.2 eq) to the solution.
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Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the

temperature remains low.

Allow the reaction to warm to room temperature and stir for several hours (typically 2-4

hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory

funnel.

Extract the aqueous layer with the organic solvent (e.g., DCM).

Combine the organic layers and wash sequentially with water and then brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

The resulting crude product can be purified by column chromatography on silica gel to yield

the pure (S)-Benzyl 3-hydroxypiperidine-1-carboxylate.

The general workflow for the synthesis and its subsequent use is visualized below.
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Synthesis Workflow

Application in Drug Synthesis

(S)-3-Hydroxypiperidine
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(Crude Product)
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(Pure Compound)
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Synthesis and Application Workflow.

Applications in Research and Drug Development
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(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is not typically a pharmacologically active

agent itself but serves as a high-value intermediate.[1] Its utility stems from its defined

stereochemistry and the presence of two distinct functional groups that can be selectively

manipulated.

Chiral Scaffolding: The compound is a quintessential chiral building block.[1] The

stereocenter is preserved and used to construct more complex chiral molecules, which is

fundamental in modern drug design where enantiomeric purity is a regulatory and efficacy

requirement.[2]

Precursor for Bioactive Molecules: It is a key intermediate in the synthesis of a wide range of

pharmaceutical agents, including those targeting neurological disorders.[2] For example, a

related precursor, (S)-1-Boc-3-hydroxypiperidine, is a crucial intermediate for the Bruton's

tyrosine kinase (BTK) inhibitor Ibrutinib, used in cancer therapy.[3][7] The Cbz-protected

variant serves a similar role in synthetic routes where this specific protecting group is

preferred.

Functional Group Manipulation: The hydroxyl group can be further functionalized through

oxidation, substitution (e.g., conversion to an amine or halide), or etherification. The Cbz

protecting group is stable under many reaction conditions but can be readily removed via

catalytic hydrogenation to liberate the secondary amine for further modification.

The conceptual role of a molecule derived from this scaffold in a biological pathway is

illustrated below.
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Drug Action
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Conceptual Inhibition of a Kinase Pathway.
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(S)-Benzyl 3-hydroxypiperidine-1-carboxylate should be handled in a well-ventilated area,

and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a

lab coat, should be worn. For the racemic and related compounds, hazard statements indicate

potential for skin, eye, and respiratory irritation.[8] It is recommended to store the compound at

room temperature in a tightly sealed container.[5] Refer to the specific Safety Data Sheet (SDS)

from the supplier for detailed hazard and handling information.

Conclusion
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a cornerstone chiral intermediate for the

pharmaceutical industry. Its well-defined stereochemistry and versatile functional groups

provide a reliable platform for the synthesis of complex and stereospecific drug candidates.

This guide has consolidated its key chemical, physical, and spectral properties, along with a

standard synthesis protocol, to aid researchers in its effective utilization in drug discovery and

development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/R_-Benzyl-3-hydroxypiperidine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/R_-Benzyl-3-hydroxypiperidine-1-carboxylate
https://www.benchchem.com/product/b1311126#physical-and-chemical-properties-of-s-benzyl-3-hydroxypiperidine-1-carboxylate
https://www.benchchem.com/product/b1311126#physical-and-chemical-properties-of-s-benzyl-3-hydroxypiperidine-1-carboxylate
https://www.benchchem.com/product/b1311126#physical-and-chemical-properties-of-s-benzyl-3-hydroxypiperidine-1-carboxylate
https://www.benchchem.com/product/b1311126#physical-and-chemical-properties-of-s-benzyl-3-hydroxypiperidine-1-carboxylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1311126?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

